5'-[(2,4-Dichlorobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide
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Overview
Description
5’-[(2,4-Dichlorobenzoyl)amino]-2,3’-bithiophene-4’-carboxamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-[(2,4-Dichlorobenzoyl)amino]-2,3’-bithiophene-4’-carboxamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is often carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures to ensure complete conversion . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5’-[(2,4-Dichlorobenzoyl)amino]-2,3’-bithiophene-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5’-[(2,4-Dichlorobenzoyl)amino]-2,3’-bithiophene-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-[(2,4-Dichlorobenzoyl)amino]-2,3’-bithiophene-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- Dimethyl 5-[(2,4-Dichlorobenzoyl)amino]isophthalate
Uniqueness
5’-[(2,4-Dichlorobenzoyl)amino]-2,3’-bithiophene-4’-carboxamide is unique due to its bithiophene core, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors or photovoltaic materials.
Properties
Molecular Formula |
C16H10Cl2N2O2S2 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorobenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C16H10Cl2N2O2S2/c17-8-3-4-9(11(18)6-8)15(22)20-16-13(14(19)21)10(7-24-16)12-2-1-5-23-12/h1-7H,(H2,19,21)(H,20,22) |
InChI Key |
NWQVXXLETSFNSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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